Falalkalkkalkklkkalkkal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

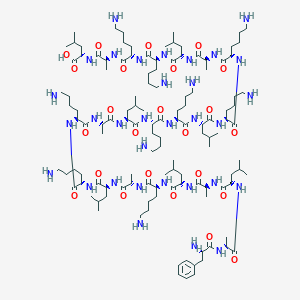

Falalkalkkalkklkkalkkal is a synthetic lytic peptide known for its potential applications in cancer treatment. This compound is a conjugate of the lytic peptide Hecate and gallic acid. The peptide sequence of this compound is designed to target and disrupt cancer cell membranes, making it a promising candidate for anti-cancer therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Falalkalkkalkklkkalkkal involves the conjugation of the lytic peptide Hecate with gallic acid. The process typically includes the following steps:

Peptide Synthesis: The lytic peptide Hecate is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Conjugation: Gallic acid is conjugated to the N-terminus of the peptide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Purification: The conjugated peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput synthesis. Purification is achieved through large-scale HPLC systems to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Falalkalkkalkklkkalkkal undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at the amino acid residues containing sulfur, such as cysteine and methionine.

Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Falalkalkkalkklkkalkkal has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide conjugation and modification reactions.

Biology: Investigated for its ability to disrupt cell membranes and induce cell lysis.

Medicine: Explored as a potential anti-cancer agent due to its ability to target and kill cancer cells.

Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mécanisme D'action

The mechanism of action of Falalkalkkalkklkkalkkal involves its interaction with cell membranes. The peptide targets the lipid bilayer of cancer cells, leading to membrane disruption and cell lysis. This action is facilitated by the amphipathic nature of the peptide, which allows it to insert into the membrane and form pores. The conjugation with gallic acid enhances its stability and bioactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hecate: The parent lytic peptide known for its anti-cancer properties.

Melittin: A peptide from bee venom with similar membrane-disrupting activity.

Magainin: An antimicrobial peptide with lytic properties.

Uniqueness

Falalkalkkalkklkkalkkal is unique due to its conjugation with gallic acid, which enhances its stability and bioactivity compared to other lytic peptides. This conjugation also reduces its toxicity to non-cancerous cells, making it a more selective and safer therapeutic option .

Activité Biologique

The compound “Falalkalkkalkklkkalkkal,” specifically in its synthetic form as gallic acid-Hecate (GA-FALALKALKKALKKLKKALKKAL-CONH2), has garnered attention for its diverse biological activities, particularly in antiviral and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of Biological Activity

1. Antiviral Activity

Research has highlighted the compound's efficacy as an antiviral agent, particularly against viruses such as Hepatitis C and Zika virus. The conjugate GA-FALALKALKKALKKLKKALKKAL-CONH2 was shown to inhibit Hepatitis C virus (HCV) by targeting various stages of the viral life cycle. In vitro studies demonstrated a 50% to 99% reduction in HCV infection rates across different genotypes, showcasing its potential as a broad-spectrum antiviral agent .

Additionally, GA-FALALKALKKAL-COOH, a metabolite derived from the original compound, exhibited significant inhibitory effects on Zika virus strains at both the entry and replication stages. This suggests a promising avenue for developing new antiviral therapies based on peptide metabolism and bioconjugation strategies .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly in the context of multi-drug resistant (MDR) bacterial pathogens. Studies indicate that synthetic peptides derived from this compound can effectively disrupt bacterial cell membranes, leading to cell lysis and death .

Table 1: Summary of Biological Activities

| Activity Type | Target | Efficacy | Mechanism |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | 50%-99% inhibition | Interferes with viral entry and replication |

| Antiviral | Zika Virus | Significant inhibition | Disrupts viral entry and replication |

| Antimicrobial | Multi-drug Resistant Bacteria | Effective against various strains | Disrupts membrane integrity |

Case Studies

-

Hepatitis C Inhibition

A study conducted on GA-Hecate demonstrated its ability to inhibit HCV by interacting with host lipid droplets and RNA, effectively reducing viral load in treated cells without affecting cell viability over extended treatment periods . -

Zika Virus Replication

Another pivotal study evaluated the effects of GA-FALALKALKKAL-COOH on Zika virus replication in cultured cells. The results indicated that this metabolite not only inhibited viral entry but also reduced replication significantly, making it a candidate for further antiviral development .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZCOBCYUHYXFG-ZLONUZLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H226N32O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2537.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.